
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl3N and its molecular weight is 280.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ring Expansion in Organic Chemistry : A study by Couty, Drouillat, and Lemée (2011) highlights the use of 2-(1-Hydroxyalkyl)azetidines, which react with bis(trichloromethyl) carbonate to afford 4-(2-chloroethyl)oxazolidinones. This process depends on the alcohol class and azetidine ring substitution pattern (Couty, Drouillat, & Lemée, 2011).
Direct Alkylation Methods : Gianatassio and Kadish (2019) explored a method to directly alkylate 1-azabicyclo[1.1.0]butane with organometal reagents, enabling the preparation of functionalized azetidines with various groups, such as alkyl and benzyl. This method extends to aziridines and spirocycles (Gianatassio & Kadish, 2019).
Synthesis of Amino Acid Derivatives : Kimpe, Boeykens, and Tourwé (1998) conducted research on synthesizing 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, highlighting its use as a non-proteinogenic, sterically hindered α-amino acid (Kimpe, Boeykens, & Tourwé, 1998).
Oxidation of 1-hydroxyazetidines : Elburg and Reinhoudt (2010) investigated the oxidation of 1-(benzyloxy)azetidines, leading to cyclic nitrones and β-lactams, which have various applications in synthetic organic chemistry (Elburg & Reinhoudt, 2010).
Catalysis and Organic Synthesis : Tayama, Nishio, and Kobayashi (2018) highlighted the α-alkylation of azetidine-2-carboxylic acid esters, demonstrating improved yields and diastereoselectivities. This method is significant for producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Polymer Synthesis : Kuo et al. (2008) described the synthesis of aryl- and alkyl-bis(azetidine-2,4-dione)s, leading to polymalonamide elastomers. This research contributes to the development of new materials in polymer science (Kuo et al., 2008).
Safety and Hazards
Orientations Futures
Aziridines and azetidines, which are related to this compound, are being studied for their potential in various applications. They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization. The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride and similar compounds could have promising future applications in these areas.
Propriétés
IUPAC Name |
1-benzyl-3,3-bis(chloromethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMBIYVXKYXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CCl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

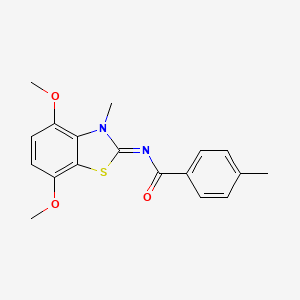
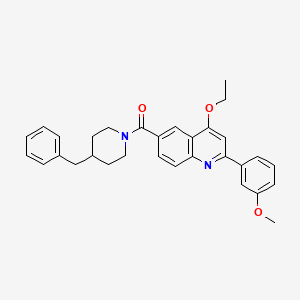

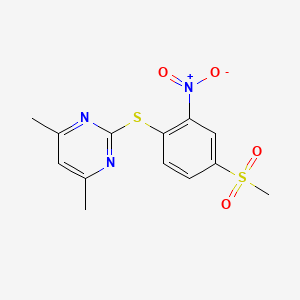
![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
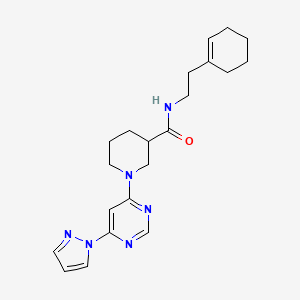
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)
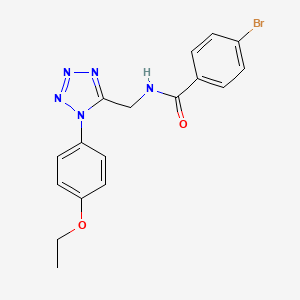
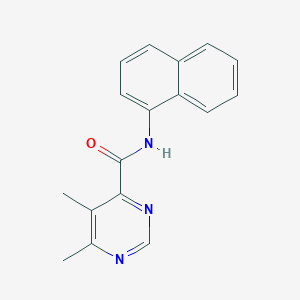
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)
